2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a benzoxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence.
Biological Studies: It serves as a probe in biological studies to understand the interactions of benzamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atoms and benzamide moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Lacks the benzoxazole ring, making it less specific in its interactions.
5-methyl-1,3-benzoxazole: Does not have the benzamide moiety, affecting its binding properties.
Uniqueness
2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of the benzoxazole ring and benzamide moiety, which provides a specific interaction profile with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-8-19-18(9-12)25-21(27-19)13-3-2-4-15(10-13)24-20(26)16-7-6-14(22)11-17(16)23/h2-11H,1H3,(H,24,26) |
InChI Key |
IXMYQZIYZWFNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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